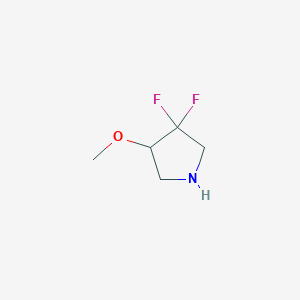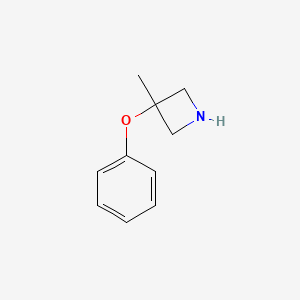![molecular formula C8H13NO2 B8012548 Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8012548.png)
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The use of palladium catalysts and specific reaction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the bicyclic structure.
Substitution: Substitution reactions, particularly involving electrophilic reagents, can lead to the formation of polyfunctionalized bicyclic systems.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Various reducing agents depending on the desired modification
Substitution: Electrophilic reagents such as diphenylphosphinic chloride and chlorodiphenylphosphine
Major Products Formed
Epoxides: Formed through oxidation reactions
Polyfunctionalized Bicyclic Systems: Resulting from substitution reactions with electrophilic reagents
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the context of its application, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
Uniqueness
Methyl 2-azabicyclo[221]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ringCompared to similar compounds, it offers distinct advantages in terms of stability and functionalization potential .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-3-6-2-5(7)4-9-6/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCTDUIDJPYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B8012486.png)










